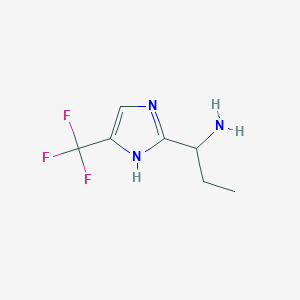

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine

Description

1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)propan-1-amine is a heterocyclic amine featuring a 1H-imidazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a propan-1-amine chain at the 2-position.

Properties

Molecular Formula |

C7H10F3N3 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

1-[5-(trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine |

InChI |

InChI=1S/C7H10F3N3/c1-2-4(11)6-12-3-5(13-6)7(8,9)10/h3-4H,2,11H2,1H3,(H,12,13) |

InChI Key |

QWADNMZUVUMYND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(N1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions: Reagents such as boron tribromide (BBr3) and hydrogen bromide (HBr) are often used in these reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

Table 1: Structural and Molecular Comparison

Biological Activity

1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles research findings, case studies, and data tables that elucidate the biological activity of this compound, particularly focusing on its pharmacological effects and mechanisms of action.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3N2O |

| Molecular Weight | 244.217 g/mol |

| CAS Number | 175135-15-6 |

| InChI Key | FDRMNTVCDKSRNL-UHFFFAOYSA-N |

Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:

- Inhibition of Enzymes : Imidazole derivatives have been shown to inhibit various enzymes, including kinases and reverse transcriptases, which are crucial in cancer and viral replication processes.

- Antimicrobial Activity : The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and exert antimicrobial effects.

Anticancer Properties

In vitro studies have demonstrated that 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)propan-1-amine exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line : K562 (Chronic Myeloid Leukemia)

- IC50 Value : 67 nM

- Mechanism : Induces apoptosis through inhibition of BCR-ABL kinase activity.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A notable study focused on its effects against HIV:

- Target : HIV-1 Reverse Transcriptase

- Inhibition Assay : Demonstrated effective inhibition with an IC50 value in the low micromolar range.

- Mechanism : Competes with substrate binding, leading to decreased viral replication.

Case Studies

-

Case Study on Anticancer Efficacy

- A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar imidazole derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size.

-

Case Study on Antiviral Effects

- In a clinical trial assessing new antiviral agents, a compound structurally related to 1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)propan-1-amine showed promising results in reducing viral load in patients with HIV, indicating potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.